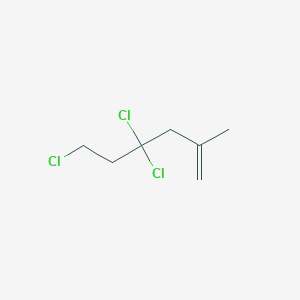
2-Ethoxy-2,3,4,5-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C14H18O. It is a derivative of biphenyl, where the biphenyl core is partially hydrogenated and substituted with an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrogenation of 2-ethoxy-1,1’-biphenyl under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxy-2,3,4,5-tetrahydro-1,1’-biphenyl may involve continuous flow hydrogenation processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and precise control of reaction parameters are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to fully hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxy-substituted ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Ethoxy-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethoxy-2,3,4,5-tetrahydro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
- 2-Propoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
- 2-Butoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
Uniqueness
2-Ethoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
62846-05-3 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(6-ethoxycyclohexen-1-yl)benzene |
InChI |
InChI=1S/C14H18O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-10,14H,2,6-7,11H2,1H3 |
InChI Key |
DDQAQMWIFMXPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl-](/img/structure/B14526480.png)

![1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid](/img/structure/B14526490.png)



![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)

![Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane](/img/structure/B14526539.png)
![2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene](/img/structure/B14526544.png)

